1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane
Description
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane: is a perfluorinated compound, meaning all hydrogen atoms in the hydrocarbon chain are replaced by fluorine atoms. This compound is known for its exceptional chemical stability and resistance to degradation, making it useful in various industrial applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-octadecafluoroicosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F18/c21-13(22,15(25,26)17(29,30)19(33,34)35)11-9-7-5-3-1-2-4-6-8-10-12-14(23,24)16(27,28)18(31,32)20(36,37)38/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCUQCVNBWXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane typically involves the following steps:
Starting Material: The process begins with a hydrocarbon chain, such as icosane.
Fluorination: The hydrocarbon chain undergoes a fluorination reaction, where hydrogen atoms are replaced by fluorine atoms. This can be achieved using elemental fluorine (F2) or other fluorinating agents like cobalt trifluoride (CoF3).
Reaction Conditions: The fluorination reaction is usually carried out at elevated temperatures and pressures to ensure complete substitution of hydrogen atoms with fluorine.
Industrial Production Methods
In industrial settings, the production of perfluorinated compounds like this compound involves large-scale fluorination reactors. These reactors are designed to handle the highly reactive and corrosive nature of fluorine gas. The process is optimized for high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: In the presence of strong nucleophiles, some substitution reactions can occur, although these are rare.
Reduction Reactions: Reduction of perfluorinated compounds is challenging but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles like sodium amide (NaNH2) can be used for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. due to the stability of the carbon-fluorine bonds, significant changes to the molecular structure are rare.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane has several scientific research applications:
Chemistry: Used as a model compound to study the properties of perfluorinated substances.
Biology: Investigated for its potential effects on biological systems, particularly in the context of environmental contamination.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of non-stick coatings, lubricants, and other materials requiring high chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is primarily based on its chemical stability and resistance to degradation. The strong carbon-fluorine bonds prevent the compound from undergoing significant chemical changes, making it an effective barrier or protective agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar properties but a shorter carbon chain.
Perfluorodecane: Similar in structure but with ten carbon atoms.
Perfluorododecane: Contains twelve carbon atoms and exhibits similar chemical stability.
Uniqueness
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is unique due to its longer carbon chain, which provides enhanced stability and resistance to chemical reactions compared to shorter perfluorinated compounds. This makes it particularly useful in applications requiring extreme chemical resistance and durability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
